4-(Boc-aminomethyl)pyridine

Description

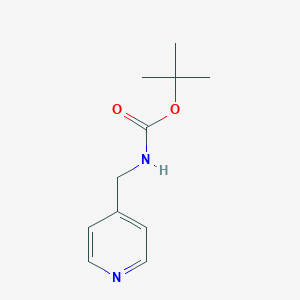

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(pyridin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCFJDZVQLRYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363708 | |

| Record name | tert-Butyl [(pyridin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111080-65-0 | |

| Record name | 1,1-Dimethylethyl N-(4-pyridinylmethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111080-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(pyridin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Boc-aminomethyl)pyridine: Chemical Properties, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Boc-aminomethyl)pyridine, a key synthetic intermediate, plays a crucial role in the development of novel therapeutics. Its unique structure, featuring a pyridine ring and a Boc-protected aminomethyl group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Furthermore, it delves into its significant application as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. Detailed experimental protocols for its synthesis and characterization are also provided to aid researchers in their drug discovery and development endeavors.

Chemical Properties and Structure

This compound, systematically named tert-butyl (pyridin-4-ylmethyl)carbamate, is a white to off-white crystalline solid at room temperature.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl functionality enhances its stability and allows for controlled reactivity in multi-step organic syntheses.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Melting Point | 80-85 °C | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Slightly soluble in water. | [1] |

| Storage | Store in a cool, dry place (2-8 °C), away from light and strong oxidizing agents. | [1] |

Structural Information

The chemical structure of this compound is characterized by a pyridine ring substituted at the 4-position with a methylene group, which is in turn attached to a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.

| Identifier | Value |

| SMILES | C1=CN=CC=C1CNC(=O)OC(C)(C)C |

| InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,13,14) |

| InChIKey | KXCFJDZVQLRYSI-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the primary amine of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of this compound.[3]

-

Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)pyridine (1 equivalent) in dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.25 equivalents), 1-hydroxybenzotriazole (HOBT) (0.075 equivalents), and triethylamine (TEA) (2.25 equivalents).

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.75 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons adjacent to the Boc-protected nitrogen, and the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine ring, the methylene carbon, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching (from the carbamate), C=O stretching of the Boc group, and C-N stretching, as well as aromatic C-H and C=C stretching from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 208.26.

Role in Drug Discovery and Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[4][5][6][7] this compound serves as a critical intermediate in the synthesis of more complex molecules with therapeutic potential.

Intermediate in the Synthesis of DPP-4 Inhibitors

A significant application of this compound is as a building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[8] DPP-4 is a serine protease that deactivates incretin hormones, which are involved in glucose homeostasis.[8] By inhibiting DPP-4, the levels of these hormones are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action is the basis for the treatment of type 2 diabetes.

Research has shown that novel aminomethyl-pyridines can act as potent and selective DPP-4 inhibitors.[8] The synthesis of these inhibitors often involves the use of a Boc-protected aminomethyl pyridine derivative to allow for the selective modification of other parts of the molecule before the final deprotection of the amine, which is often crucial for the compound's biological activity.[8] The Boc-protected intermediate allows for the construction of the desired molecular framework while preventing unwanted side reactions involving the reactive primary amine.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its well-defined chemical properties and structure, coupled with established synthetic protocols, make it a readily accessible building block for medicinal chemists. Its role as a precursor to potent DPP-4 inhibitors highlights its importance in the development of new treatments for type 2 diabetes. This technical guide provides researchers and scientists with the essential information required to effectively utilize this compound in their research and development endeavors.

References

- 1. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]

- 2. This compound | 111080-65-0 [chemicalbook.com]

- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-(Boc-aminomethyl)pyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Boc-aminomethyl)pyridine, a key building block in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in the development of enzyme inhibitors.

Core Chemical and Physical Data

This compound, systematically named tert-butyl (pyridin-4-ylmethyl)carbamate, is a derivative of 4-(aminomethyl)pyridine featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This protection strategy is crucial for its application in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 111080-65-0 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Melting Point | 80-85 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

Table 2: Spectroscopic Data Reference (for the parent compound 4-(Aminomethyl)pyridine)

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.54 (d, 2H), 7.25 (d, 2H), 3.90 (s, 2H), 1.52 (s, 2H, NH₂) | [2] |

| ¹³C NMR | Spectral data available in spectral databases. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the primary amine of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of this compound

This protocol is based on standard Boc protection procedures for amines.

Materials:

-

4-(Aminomethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-(aminomethyl)pyridine (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure this compound.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly enzyme inhibitors.

Intermediate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a significant role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes.[4] Novel aminomethyl-pyridines have been designed and synthesized as potent DPP-4 inhibitors.[4][5] The synthesis of these inhibitors often involves the use of this compound as a key building block to introduce the aminomethyl-pyridine moiety.

The general synthetic workflow for a DPP-4 inhibitor using this intermediate is depicted below.

References

- 1. This compound | 111080-65-0 [chemicalbook.com]

- 2. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminomethylpyridines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-(Boc-aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic pathways for 4-(Boc-aminomethyl)pyridine, a critical building block in pharmaceutical and medicinal chemistry. The document details the most prevalent and efficient synthesis route, the direct Boc protection of 4-(aminomethyl)pyridine, and explores viable alternative pathways starting from 4-cyanopyridine and 4-pyridinecarboxaldehyde. This guide offers detailed experimental protocols, a comparative analysis of reaction conditions, and quantitative data to aid researchers in the selection and optimization of their synthetic strategies.

Introduction

This compound, also known as tert-butyl (pyridin-4-ylmethyl)carbamate, is a key intermediate in the synthesis of a wide range of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data to support laboratory and process development activities.

Primary Synthesis Pathway: Boc Protection of 4-(Aminomethyl)pyridine

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and can be performed under various conditions.

Logical Workflow for the Primary Synthesis Pathway

Caption: Workflow for the synthesis of this compound.

Comparative Data for Boc Protection of 4-(Aminomethyl)pyridine

The choice of solvent and base/catalyst can influence the reaction rate and yield. The following table summarizes various reported conditions.

| Solvent System | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference Notes |

| Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp. | 2-4 | >95 | A standard and efficient method. |

| Tetrahydrofuran (THF) | Sodium Bicarbonate (aq) | Room Temp. | 12-16 | ~90 | Biphasic system, good for large scale. |

| Ethanol | Diphenylglycoluril (10 mol%) | 25 - 30 | 0.5 | 98 | Catalyst-driven, rapid conversion.[1] |

| Water/Acetone (19:1) | None | Room Temp. | 1-2 | High | "Green" chemistry approach, often with easy work-up. |

| Dichloromethane (DCM) | 4-DMAP (catalytic) | Room Temp. | 1-3 | >95 | DMAP accelerates the reaction. |

| Dioxane/Water | Sodium Hydroxide (NaOH) | Room Temp. | 2-4 | High | A common and effective basic condition. |

Detailed Experimental Protocol: Boc Protection in Dichloromethane

This protocol is a standard and highly efficient method for the synthesis of this compound.

Materials:

-

4-(Aminomethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 4-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C (ice bath), add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a white solid.

Alternative Synthesis Pathways

While direct Boc protection of 4-(aminomethyl)pyridine is the most common route, alternative pathways from more readily available or cost-effective starting materials are also viable.

Pathway 1: From 4-Cyanopyridine

This two-step synthesis involves the reduction of the nitrile group of 4-cyanopyridine to the primary amine, followed by in-situ or subsequent Boc protection.

Caption: Synthesis of this compound from 4-cyanopyridine.

Experimental Considerations:

-

Reduction: The reduction of 4-cyanopyridine can be achieved through catalytic hydrogenation (e.g., using Raney Nickel, Palladium on carbon, or Platinum oxide as a catalyst) under a hydrogen atmosphere. Other reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a cobalt salt can also be used.

-

Boc Protection: The resulting 4-(aminomethyl)pyridine can be protected with Boc₂O either after isolation or in a one-pot procedure.

Pathway 2: From 4-Pyridinecarboxaldehyde

This pathway utilizes reductive amination of 4-pyridinecarboxaldehyde with an ammonia source, followed by Boc protection.

Caption: Synthesis of this compound from 4-pyridinecarboxaldehyde.

Experimental Considerations:

-

Reductive Amination: This reaction is typically performed using an ammonia source (e.g., ammonium acetate, aqueous ammonia) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.

-

Boc Protection: Similar to the pathway from 4-cyanopyridine, the Boc protection can be carried out in a subsequent step or as part of a one-pot process.

Conclusion

The synthesis of this compound is a well-established process with the direct Boc protection of 4-(aminomethyl)pyridine being the most straightforward and high-yielding approach. The choice of reaction conditions for this primary route can be tailored based on available reagents, desired reaction time, and scale. Alternative pathways from 4-cyanopyridine and 4-pyridinecarboxaldehyde offer flexibility in starting material selection and may be advantageous in certain manufacturing scenarios. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Spectroscopic and Synthetic Profile of 4-(Boc-aminomethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Boc-aminomethyl)pyridine, a key building block in medicinal chemistry and organic synthesis. The inclusion of the tert-butoxycarbonyl (Boc) protecting group on the aminomethyl functionality allows for selective reactions at other positions of the pyridine ring. This document details the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside protocols for its synthesis and characterization.

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic profile, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The following tables summarize the reported ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.52 | d | 2H | H-2, H-6 (Pyridine) |

| 7.23 | d | 2H | H-3, H-5 (Pyridine) |

| 5.05 | br s | 1H | NH |

| 4.29 | d | 2H | CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.9 | C=O (Boc) |

| 149.8 | C-2, C-6 (Pyridine) |

| 147.9 | C-4 (Pyridine) |

| 122.1 | C-3, C-5 (Pyridine) |

| 79.4 | C (CH₃)₃ |

| 43.6 | C H₂ |

| 28.3 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3369 | Strong | N-H Stretch |

| 2977 | Medium | C-H Stretch (aliphatic) |

| 1715 | Strong | C=O Stretch (Boc) |

| 1606 | Medium | C=C Stretch (Pyridine) |

| 1518 | Strong | N-H Bend |

| 1416 | Medium | C-H Bend |

| 1248 | Strong | C-O Stretch |

| 1168 | Strong | C-N Stretch |

Experimental Protocols

The following section details the synthetic procedure for this compound and the methodologies for acquiring the spectroscopic data.

Synthesis of this compound

Materials:

-

4-(Aminomethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 4-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Data Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Data Acquisition:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent like dichloromethane and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Workflow and Pathway Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic data to the compound's structure.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization of this compound.

Solubility characteristics of 4-(Boc-aminomethyl)pyridine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Boc-aminomethyl)pyridine, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Understanding the solubility of this compound in common laboratory solvents is crucial for its effective use in reaction setups, purification processes, and storage. This document outlines its predicted solubility based on structural analogs, provides a detailed experimental protocol for precise solubility determination, and includes a workflow diagram for this procedure.

Predicted Solubility of this compound

Quantitative solubility data for this compound is not extensively available in published literature. However, a qualitative and predictive assessment can be made based on its molecular structure and the known solubility of similar compounds, such as other Boc-protected amines and pyridine derivatives.

The this compound molecule contains a polar pyridine ring and a Boc-protected amine group. The tert-butoxycarbonyl (Boc) group is bulky and non-polar, which influences its solubility in organic solvents. The pyridine nitrogen and the carbamate group introduce polarity and the potential for hydrogen bonding.

Based on these structural features, a predicted solubility profile in common laboratory solvents is summarized in the table below. It is important to note that these are predictions and experimental verification is recommended for precise applications.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Readily Soluble | The polar aprotic nature of DMF can effectively solvate the polar regions of the molecule. |

| N-Methyl-2-pyrrolidone (NMP) | Readily Soluble | Similar to DMF, NMP is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] | |

| Dimethyl sulfoxide (DMSO) | Soluble | DMSO is a highly polar solvent that can dissolve many polar and non-polar compounds. It is often effective for bulky, protected amino acids.[1] | |

| Acetonitrile (ACN) | Soluble | Acetonitrile's polarity is sufficient to interact with the polar groups of the molecule. | |

| Chlorinated | Dichloromethane (DCM) | Readily Soluble | The non-polar Boc group and the overall organic character of the molecule favor solubility in chlorinated solvents like DCM. Boc-protected amino acids are generally soluble in DCM.[1] |

| Chloroform (CHCl₃) | Readily Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds. | |

| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group of methanol can form hydrogen bonds with the pyridine nitrogen and carbamate group, promoting solubility. 4-Boc-aminopyridine is known to be soluble in methanol. |

| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution. 4-Boc-aminopyridine is soluble in ethanol. | |

| Water (H₂O) | Slightly Soluble | The presence of the large, non-polar Boc group and the overall organic structure limits solubility in water. However, the polar pyridine and carbamate functionalities may allow for slight solubility. 4-Boc-aminopyridine is reported to be slightly soluble in water.[2] | |

| Non-polar | Hexanes | Sparingly Soluble | The predominantly non-polar nature of hexanes is not ideal for solvating the polar regions of the molecule, leading to poor solubility. |

| Toluene | Moderately Soluble | The aromatic nature of toluene can interact with the pyridine ring, and its non-polar character can solvate the Boc group, leading to moderate solubility. | |

| Ethers | Diethyl ether (Et₂O) | Moderately Soluble | Diethyl ether has some polarity and can solvate the Boc group, but its ability to dissolve the more polar parts of the molecule is limited. |

| Tetrahydrofuran (THF) | Soluble | THF is more polar than diethyl ether and is a good solvent for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a reliable approach.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the test solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[3]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[3]

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against the prepared calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original supernatant by accounting for the dilution factor. This value represents the saturation solubility of the compound in the test solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

References

4-(Boc-aminomethyl)pyridine as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Boc-aminomethyl)pyridine is a key bifunctional molecule widely employed as a versatile building block in organic synthesis and medicinal chemistry. Its structure incorporates a pyridine ring, which can participate in various chemical transformations, and a primary amine protected by the tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for sequential and controlled reactions, making it an invaluable tool in the construction of complex molecules. The pyridine nitrogen offers a site for N-alkylation or can influence the electronic properties of the aromatic ring, while the Boc-protected amine provides a nucleophilic center that can be revealed under specific acidic conditions for subsequent functionalization.

This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its utility in the development of pharmaceuticals and other advanced materials. Detailed experimental protocols for its synthesis and key transformations are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 111080-65-0 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 80-85 °C | [1] |

| Predicted pKa | 11.44 ± 0.46 | [2] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [3] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the protection of the primary amine of 4-(aminomethyl)pyridine using di-tert-butyl dicarbonate (Boc₂O).

References

An In-depth Technical Guide to the Key Differences Between 4-(Boc-aminomethyl)pyridine and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key differences between 4-(Boc-aminomethyl)pyridine and its structural isomers, 2-(Boc-aminomethyl)pyridine and 3-(Boc-aminomethyl)pyridine. The position of the Boc-aminomethyl substituent on the pyridine ring significantly influences the physicochemical properties, reactivity, and biological activity of these molecules. Understanding these distinctions is crucial for their effective application as building blocks in medicinal chemistry and drug discovery, particularly in the design of targeted therapies such as kinase inhibitors. This guide presents a comparative summary of their properties, detailed experimental protocols for their synthesis and characterization, and a visualization of how isomeric differences can impact interactions within a biological signaling pathway.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds extensively utilized in the development of pharmaceuticals and agrochemicals.[1] The introduction of a protected aminomethyl group, such as the tert-butyloxycarbonyl (Boc) protected amine, provides a versatile handle for further synthetic modifications. The constitutional isomerism of the Boc-aminomethyl substituent on the pyridine ring—at the 2, 3, or 4-position—imparts distinct electronic and steric characteristics to each molecule. These differences can profoundly affect a compound's basicity (pKa), solubility, reactivity, and, critically, its binding affinity and selectivity for biological targets.[2] This guide aims to elucidate these key differences to aid researchers in the strategic selection and application of the appropriate isomer for their specific research and development needs.

Physicochemical Properties

The position of the substituent on the pyridine ring alters the electron density distribution and steric environment of the molecule, leading to variations in its physical and chemical properties.

Basicity (pKa)

| Compound | Predicted pKa (Pyridinium ion) | Notes |

| This compound | 11.44 ± 0.46[3] | The aminomethyl group at the 4-position is expected to have a notable effect on the pyridine nitrogen's basicity. |

| 3-(Boc-aminomethyl)pyridine | No data available | The substituent at the 3-position generally has a less pronounced electronic effect on the pyridine nitrogen compared to the 2- and 4-positions. |

| 2-(Boc-aminomethyl)pyridine | No data available | The proximity of the substituent to the nitrogen at the 2-position can introduce both electronic and steric effects that influence basicity. |

Solubility

Solubility is a key determinant of a compound's utility in both chemical reactions and biological assays. The solubility of the parent (unprotected) aminomethylpyridines provides a useful approximation.

| Compound (Parent Amine) | Water Solubility | Organic Solvent Solubility |

| 4-(Aminomethyl)pyridine | Data not readily available | Soluble in common organic solvents. |

| 3-(Aminomethyl)pyridine | Freely soluble[4] | Soluble in chloroform, ethyl acetate, and methanol.[4][5] |

| 2-(Aminomethyl)pyridine | 1000 mg/mL at 20°C[6] | Soluble in ethanol.[6] |

The introduction of the lipophilic Boc group is expected to decrease water solubility and increase solubility in nonpolar organic solvents for all three isomers.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₁H₁₆N₂O₂ | 208.26[7] | 80-85[3] |

| 3-(Boc-aminomethyl)pyridine | C₁₁H₁₆N₂O₂ | 208.26 | No data available |

| 2-(Boc-aminomethyl)pyridine | C₁₁H₁₆N₂O₂ | 208.26[8] | No data available |

Reactivity and Synthetic Applications

The isomeric position of the Boc-aminomethyl group dictates the reactivity of both the pyridine ring and the protected amine.

-

Pyridine Ring Reactivity: The pyridine ring is generally susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution is more challenging and typically occurs at the 3-position. The Boc-aminomethyl substituent, being weakly electron-donating, can subtly influence the regioselectivity of these reactions.

-

Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of reaction conditions but readily cleaved under acidic conditions to liberate the primary amine. This primary amine can then be utilized in a variety of subsequent reactions, such as amide bond formation, alkylation, and the synthesis of more complex nitrogen-containing heterocycles.

The choice of isomer is therefore critical in multi-step syntheses where the regiochemistry of reactions on the pyridine ring is important. For instance, if a subsequent functionalization is desired at the 2-position, starting with the 3- or 4-isomer would be a more strategic choice to avoid steric hindrance and potential side reactions.

Role in Drug Discovery: Kinase Inhibitor Selectivity

In drug discovery, particularly in the design of kinase inhibitors, the precise three-dimensional arrangement of a molecule is paramount for achieving high potency and selectivity. The isomeric position of a substituent on a pyridine scaffold can dramatically alter the binding mode of an inhibitor within the ATP-binding pocket of a kinase.

Conceptual Signaling Pathway: Differential Kinase Inhibition

The following diagram illustrates a hypothetical scenario where the isomeric position of the aminomethylpyridine moiety dictates the selectivity of a kinase inhibitor. In this model, the inhibitor is designed to target Kinase A. The 4-isomer allows for an optimal hydrogen bonding interaction with a key residue in the active site of Kinase A, leading to potent inhibition. In contrast, the 2- and 3-isomers, due to their different geometries, are unable to form this crucial interaction, resulting in weaker binding and lower inhibitory activity. Furthermore, the altered shape of the 2-isomer might allow it to bind to the active site of a different kinase, Kinase B, leading to off-target effects.

References

- 1. sketchviz.com [sketchviz.com]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. N-Boc-2-aminomethylpyridine | C11H16N2O2 | CID 12069550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structural basis of inhibitor selectivity in MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the discovery and development of pyridine derivatives

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Application of Foundational Pyridine Derivatives

The pyridine ring, a simple six-membered aromatic heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a fundamental building block in a vast array of FDA-approved drugs.[1][2] From the early days of antibacterial chemotherapy to modern targeted treatments, the functionalization of the pyridine nucleus has led to groundbreaking advancements in medicine. This technical guide provides a comprehensive literature review on the discovery and development of key pyridine derivatives, focusing on three historically significant classes: the sulfonamide antibacterials, the dihydropyridine calcium channel blockers, and the proton pump inhibitors.

The Dawn of Antibacterial Chemotherapy: Sulfapyridine

The story of pyridine in medicine gained prominence with the development of the first effective systemic antibacterial agents. Sulfapyridine, originally known as M&B 693, was a pioneering sulfonamide antibiotic discovered in 1937 by Lionel Whitby at the British firm May & Baker Ltd.[2][3] Its introduction revolutionized the treatment of bacterial infections, most notably pneumococcal pneumonia, dramatically reducing mortality rates before the widespread availability of penicillin.[2]

Mechanism of Action

Sulfapyridine functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. The DHPS enzyme catalyzes a crucial step in this pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. By mimicking the structure of PABA, sulfapyridine binds to the active site of DHPS, halting the production of dihydropteroate and, consequently, tetrahydrofolate—a vital precursor for nucleotide synthesis and cell replication.[5][6]

Quantitative Data

The efficacy of sulfapyridine is measured by its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its IC50 against its molecular target, DHPS.

| Compound | Parameter | Value | Target/Organism |

| Sulfapyridine | MIC | 3.1-25 µg/mL | Yersinia enterocolitica |

| MIC | 25-100 µg/mL | Salmonella spp. | |

| MBC | 0.8 µM | Staphylococcus aureus | |

| IC50 | 0.18 µM | P. carinii Dihydropteroate Synthase (DHPS) | |

| Data sourced from Cayman Chemical product information sheet.[7] |

Representative Experimental Protocol: Synthesis of Sulfapyridine

The synthesis of sulfapyridine is a well-established two-step process starting from 2-aminopyridine.

Step 1: N-Acetylation and Sulfonylation

-

Reaction Setup: In a reaction vessel, 2-aminopyridine is reacted with p-acetylaminobenzenesulfonyl chloride in a suitable solvent such as pyridine or an aqueous solution of potassium carbonate.[8]

-

Reaction Conditions: The mixture is stirred, often with gentle heating, to facilitate the sulfonamide bond formation.

-

Work-up: Upon completion, the reaction mixture is poured into water to precipitate the N-acetylated intermediate, N¹-(pyridin-2-yl)-N⁴-acetylsulfanilamide. The solid is collected by filtration, washed, and dried.

Step 2: Hydrolysis

-

Reaction Setup: The acetylated intermediate is suspended in an aqueous solution of sodium hydroxide.[8]

-

Reaction Conditions: The mixture is heated under reflux to hydrolyze the acetyl protecting group.

-

Work-up and Purification: The solution is cooled and neutralized with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, sulfapyridine. The product is collected by filtration, washed with water to remove salts, and can be recrystallized from a suitable solvent like aqueous ethanol to achieve high purity.[8][9]

Cardiovascular Revolution: Dihydropyridine Calcium Channel Blockers

In the mid-20th century, the management of hypertension and angina was transformed by the discovery of calcium channel blockers (CCBs). The 1,4-dihydropyridine class, exemplified by nifedipine, emerged as highly effective vasodilators. The core dihydropyridine scaffold is efficiently constructed via the Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881.[10]

Mechanism of Action

Dihydropyridine CCBs selectively block L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle cells.[11][12] The influx of extracellular Ca²⁺ through these channels is the primary trigger for smooth muscle contraction. By binding to the α1 subunit of the channel, nifedipine and related compounds inhibit this influx, leading to smooth muscle relaxation (vasodilation), reduced systemic vascular resistance, and a subsequent lowering of arterial blood pressure.[12][13]

Quantitative Data

Nifedipine's potency is characterized by its low nanomolar IC50 for channel blockade and its well-defined pharmacokinetic profile.

| Compound | Parameter | Value | Target/Condition |

| Nifedipine | IC50 | 3.35 ± 0.34 nM | VDCC currents in 2 mM [Ca²⁺]o |

| IC50 | 1.85 ± 0.29 nM | VDCC currents in 2 mM [Ba²⁺]o | |

| Bioavailability | 45 - 77% | Oral administration | |

| T½ (beta-phase) | ~2 hours | Healthy volunteers | |

| Cmax | 160 ± 49 µg/L | After 10 mg oral dose | |

| Vd (central) | 0.294 L/kg | Intravenous administration | |

| Total Clearance | 0.45 L/hr·kg | Intravenous administration | |

| Data sourced from multiple studies.[2][14] |

Representative Experimental Protocol: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a one-pot, multi-component reaction ideal for creating the dihydropyridine core.[10]

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (e.g., 2-nitrobenzaldehyde for nifedipine), two equivalents of a β-ketoester (e.g., methyl acetoacetate), and a nitrogen source (e.g., ammonium hydroxide or ammonium acetate).[7]

-

Solvent: A protic solvent, typically ethanol, is used.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The reaction proceeds through a series of condensations and cyclizations.

-

Work-up and Purification: Upon cooling, the 1,4-dihydropyridine product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold solvent to remove unreacted starting materials, and can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

A Paradigm Shift in Ulcer Therapy: Omeprazole

The discovery of omeprazole in 1979 by scientists at AB Hässle/Astra marked a revolutionary advance in the treatment of acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD). As the first proton pump inhibitor (PPI), omeprazole offered a novel mechanism that provided superior and longer-lasting acid suppression compared to previous H₂-receptor antagonists.

Mechanism of Action

Omeprazole is a prodrug that requires activation in a highly acidic environment. It is absorbed into the bloodstream and selectively accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, the low pH catalyzes its conversion into a reactive tetracyclic sulfenamide intermediate. This activated form then reacts covalently with sulfhydryl (cysteine) groups on the luminal surface of the H⁺/K⁺-ATPase (the proton pump), forming a stable disulfide bond. This irreversible inhibition of the proton pump blocks the final step of acid secretion.

Quantitative Data

Omeprazole's biological activity is defined by its potent inhibition of the proton pump and its pharmacokinetic properties, which are influenced by its acid lability and metabolism.

| Compound | Parameter | Value | Target/Condition |

| Omeprazole | IC50 | 5.8 µM | H⁺,K⁺-ATPase |

| IC50 | 1.7 µM | H⁺,K⁺-ATPase | |

| Bioavailability | ~40-60% | 20 mg oral dose | |

| T½ (plasma) | 0.5 - 1 hour | Healthy adults | |

| Cmax | 283 ± 113 ng/mL | 20 mg oral dose | |

| Tmax | ~2 hours | Oral administration | |

| Protein Binding | ~95% | Plasma proteins | |

| Data sourced from multiple studies. |

Representative Experimental Protocol: Synthesis of Omeprazole

The synthesis of omeprazole is a multi-step process, culminating in the coupling of a benzimidazole core with a pyridine moiety, followed by a selective oxidation.

Step 1: Synthesis of the Thioether Intermediate

-

Reaction Setup: In a reaction vessel, 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) is dissolved in ethanol (50 mL) containing sodium hydroxide (5 g, 0.13 mol) with heating to form the sodium thiolate salt.

-

Coupling Reaction: The mixture is cooled to below 10°C. A solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL) is added slowly.

-

Reaction Conditions: The reaction temperature is allowed to rise to 30°C and is maintained for 4 hours.

-

Work-up: The mixture is cooled, and water is added to precipitate the product. The resulting solid is stirred for 12 hours, collected by suction filtration, and dried to yield the thioether intermediate (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole).

Step 2: Selective Oxidation to Omeprazole

-

Reaction Setup: The thioether intermediate from Step 1 is dissolved in a suitable solvent, such as dichloromethane (DCM). The solution is cooled in an ice bath to 0-5°C.

-

Oxidation: A solution of an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents), in DCM is added dropwise while maintaining the temperature below 5°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure conversion to the sulfoxide without over-oxidation to the sulfone.

-

Work-up and Purification: The reaction is quenched by washing with a saturated aqueous sodium bicarbonate solution to remove acidic byproducts. The organic layer is separated, washed with brine, and dried over an anhydrous agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude omeprazole is purified by recrystallization.

Conclusion

The journey from sulfapyridine to omeprazole illustrates the remarkable versatility of the pyridine scaffold in drug discovery. Its adaptability has allowed medicinal chemists to target a diverse range of biological systems, from bacterial metabolic enzymes to mammalian ion channels and pumps. The foundational discoveries detailed in this guide not only provided transformative therapies for millions but also laid the groundwork for subsequent innovations in pyridine chemistry. The continued exploration of this privileged heterocycle promises to yield further advancements, addressing current and future challenges in global health.

References

- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. caymanchem.com [caymanchem.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [PDF] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review | Semantic Scholar [semanticscholar.org]

- 12. jocpr.com [jocpr.com]

- 13. Emerging Treatment Options for Infections by Multidrug-Resistant Gram-Positive Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

A Technical Guide to 4-(Boc-aminomethyl)pyridine: Commercial Availability, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(Boc-aminomethyl)pyridine, a key building block in modern medicinal chemistry. This document details its commercial suppliers, available purity grades, and critical analytical methodologies for quality assessment. Furthermore, it presents experimental protocols for its synthesis and its application in solid-phase peptide synthesis (SPPS), a cornerstone of drug development.

Commercial Suppliers and Purity Grades

This compound, also known as tert-butyl (pyridin-4-ylmethyl)carbamate, is readily available from a variety of chemical suppliers. The purity of the commercially available material is a critical parameter for its successful application in sensitive downstream processes such as peptide synthesis and the development of pharmaceutical intermediates. The typical purity grades offered range from 95% to over 98%.

Below is a summary of prominent commercial suppliers and their advertised purity levels for this compound (CAS Number: 111080-65-0). Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and analytical methods used.

| Supplier | Advertised Purity | Notes |

| Sigma-Aldrich | ≥98% | |

| Thermo Scientific Chemicals | 98% | |

| CymitQuimica | 98% | Solid form.[1] |

| Ivy Fine Chemicals | Not explicitly stated, but offered in various quantities. | |

| Reagentia | Not explicitly stated, but offered in various quantities.[2] | |

| ChemicalBook | Purity may vary by supplier, with some listing ≥98%.[3] | Platform connecting multiple suppliers. |

Analytical Methodologies for Purity Assessment

Ensuring the purity of this compound is paramount for the integrity of research and the quality of synthesized compounds. While supplier specifications provide a baseline, independent verification is often necessary. The primary analytical techniques for assessing the purity of this and structurally related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity and identifying non-volatile impurities in Boc-protected amines.

Experimental Protocol: RP-HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Potential Impurities: Common impurities may include the unprotected 4-(aminomethyl)pyridine, starting materials from the synthesis, and over-alkylation products.

Gas Chromatography (GC) for Volatile Impurities

GC coupled with a Flame Ionization Detector (GC-FID) is effective for the detection and quantification of residual solvents from the synthesis and purification processes.

Experimental Protocol: GC-FID Analysis

-

Instrumentation: A GC system with an FID detector.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Sample Preparation: Dissolve a known amount of the sample in a high-boiling point solvent like N,N-dimethylformamide (DMF).

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the protection of the primary amine of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc)₂O.

Laboratory-Scale Synthesis of this compound

Experimental Protocol:

-

Dissolve 4-(aminomethyl)pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.

A patent for a similar process describes dissolving aminopyridine and (BOC)₂O in a solvent in the presence of EDCI, HOBT, and an alkali to obtain the BOC-protected aminopyridine with high yield and selectivity.[4]

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

Pyridine-based structures are prevalent in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[5] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is crucial in peptide synthesis to prevent the amine group of one amino acid from reacting with itself or other amino acids in an uncontrolled manner.[6] While not an amino acid itself, this compound can be incorporated into peptide-like structures or used as a scaffold to introduce a pyridyl moiety. The pyridine ring can influence the conformation of the resulting molecule and participate in hydrogen bonding or pi-stacking interactions with biological targets.

Experimental Protocol: Incorporation into a Peptide-like Scaffold via SPPS

This protocol outlines the general steps for coupling this compound to a resin-bound carboxylic acid in a manual SPPS workflow.

-

Resin Preparation: Swell a suitable solid support (e.g., Wang resin, Rink amide resin) in DMF.

-

Deprotection of Resin-Bound Acid: If the resin is pre-loaded with an Fmoc-protected amino acid, deprotect the N-terminal amine using a solution of 20% piperidine in DMF.

-

Activation of Carboxylic Acid: In a separate vessel, activate the carboxylic acid on the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA.

-

Coupling: Add a solution of this compound (as the free amine, following Boc deprotection if necessary, though it is typically used as the amine component) to the activated resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the molecule from the resin and remove the Boc and other side-chain protecting groups using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers.

Caption: SPPS workflow for coupling 4-(aminomethyl)pyridine.

Use as a Scaffold in Medicinal Chemistry

The aminomethylpyridine moiety is a key structural feature in various pharmacologically active compounds. For instance, novel aminomethyl-pyridines have been designed and synthesized as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.[7][8] The primary amine and the pyridine ring are often crucial for molecular recognition and binding to the active site of the target protein.[7] The Boc-protected form allows for the selective modification of other parts of the molecule before the final deprotection of the aminomethyl group.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers in drug discovery and development. A thorough understanding of its purity, methods for quality control, and appropriate handling in synthetic protocols is essential for its effective use. Its application as a building block in peptide synthesis and as a scaffold for novel therapeutics underscores its significance in the ongoing quest for new and improved medicines. Researchers are encouraged to consult supplier-specific documentation and perform their own quality assessment to ensure the reliability of their experimental outcomes.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. This compound | 111080-65-0 [chemicalbook.com]

- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(Boc-aminomethyl)pyridine: Safety, Handling, and Storage Protocols

This guide provides comprehensive safety, handling, and storage protocols for 4-(Boc-aminomethyl)pyridine, also known as tert-butyl (pyridin-4-ylmethyl)carbamate. The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Synonyms | N-Boc-4-aminomethylpyridine, 4-[(tert-Butoxycarbonylamino)methyl]pyridine | [2][3] |

| CAS Number | 111080-65-0 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [4] |

| Molecular Weight | 208.26 g/mol | [4] |

| Melting Point | 80-85 °C | [2] |

| Storage Temperature | 2-8°C (Refrigerated) | [1][5] |

Safety and Hazard Information

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from related compounds, such as pyridine, 4-(aminomethyl)pyridine, and other Boc-protected amines, provide a strong basis for assessing its hazards. The pyridine moiety suggests potential for toxicity and irritation, while the Boc-protecting group has its own stability considerations.[6][7]

GHS Hazard Classification (Anticipated)

Based on analogous compounds, the following classifications are anticipated. Users must consult the specific SDS provided by their supplier.[8][9][10]

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[9] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[8][9] |

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.[8][10][11]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately seek medical attention.[8][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8][10] |

Handling Protocols

Safe handling of this compound requires stringent adherence to laboratory safety practices to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[6][7]

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or butyl rubber gloves. Inspect gloves before use.[6][8] | Provides chemical resistance against pyridine derivatives. |

| Eye/Face Protection | Chemical splash goggles. A face shield is recommended if there is a high risk of splashing.[7][11] | Protects against splashes and dust that can cause serious eye irritation. |

| Skin and Body | A chemical-resistant lab coat, fully buttoned.[6][7] | Protects skin from accidental contact. |

| Respiratory | Use only in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[7][11] | Pyridine-based compounds can emit harmful fumes causing respiratory irritation.[6] |

General Handling Workflow

The following workflow outlines the standard procedure for handling the compound in a laboratory setting.

Storage Protocols

Proper storage is essential to maintain the stability and purity of this compound. The Boc protecting group is sensitive to acid, high temperatures, and moisture.[5][12]

Recommended Storage Conditions

| Condition | Specification | Rationale |

| Temperature | 2-8°C (Refrigeration) | Minimizes thermal degradation of the Boc group.[1][5] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against atmospheric moisture and carbon dioxide.[5][12] |

| Container | Tightly sealed, light-resistant (amber) vial | Prevents hydrolytic and potential photolytic degradation.[1][5] |

| Incompatibilities | Strong oxidizing agents, strong acids | The Boc group is labile to acid, and the pyridine ring can be oxidized.[5][11] |

Logical Diagram for Storage Integrity

The following diagram illustrates the logical relationships for ensuring compound stability during storage.

Experimental Protocols

Spill Response Protocol

Accidental spills must be handled promptly and safely.[6][13]

Personnel Requirements: Only trained personnel equipped with appropriate PPE should clean up spills.[13]

Methodology:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

-

Contain: For solid spills, gently sweep up the material to avoid creating dust.[8] For liquid spills, use an inert absorbent material like sand or vermiculite.[6]

-

Collect: Carefully transfer the contained material into a suitable, sealed container for chemical waste.[8][13]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Dispose: Dispose of the waste container and any contaminated cleaning materials according to institutional and governmental regulations.[13]

Spill Response Decision Workflow

References

- 1. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]

- 2. This compound | 111080-65-0 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. N-boc-4-aminopyridine | C10H16N2O2 | CID 20848665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. benchchem.com [benchchem.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Application Notes and Protocols for the Use of 4-(Boc-aminomethyl)pyridine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-natural amino acids and functional moieties into peptides is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve pharmacokinetic properties, and introduce novel functionalities. 4-(Boc-aminomethyl)pyridine is a versatile building block for solid-phase peptide synthesis (SPPS) that allows for the introduction of a 4-(aminomethyl)pyridine group into a peptide sequence. This modification can impart unique characteristics to the resulting peptide.

Core Applications:

-

Introduction of a Basic and Aromatic Moiety: The pyridine ring is an aromatic heterocycle with a basic nitrogen atom. Its incorporation can influence the overall charge and isoelectric point of the peptide, potentially improving solubility and receptor interactions. The aromaticity can also contribute to pi-stacking interactions with biological targets.

-

Metal Chelation: The pyridine nitrogen can act as a coordination site for metal ions. Peptides containing this moiety may be designed as novel chelating agents for applications in diagnostics, therapeutics (e.g., targeted radionuclide delivery), or biocatalysis.

-

Scaffold for Further Functionalization: The pyridine ring can be a site for subsequent chemical modifications, allowing for the synthesis of more complex peptide conjugates and peptidomimetics.

-

Modulation of Peptide Conformation: The rigid pyridine ring can act as a conformational constraint, influencing the peptide backbone's secondary structure. This can lead to peptides with more defined three-dimensional structures, potentially increasing their affinity and selectivity for their targets.

-

Lysine Isostere: The 4-(aminomethyl)pyridine moiety can serve as an isostere for the side chain of lysine, offering a similar chain length and a basic nitrogen but with altered aromaticity and hydrogen bonding capacity. This substitution can be used to probe structure-activity relationships and improve metabolic stability.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using standard Boc-chemistry. These are generalized procedures and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents:

-

This compound

-

Boc-protected amino acids

-

Merrifield resin or other suitable Boc-compatible resin (e.g., PAM resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), or (Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

-

Piperidine (for optional capping step monitoring with Fmoc-protected amino acids)

-

Ninhydrin test kit

Protocol 1: General Boc-SPPS Cycle for Peptide Elongation

This protocol outlines a single cycle of amino acid addition prior to the coupling of this compound.

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes and drain.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

-

Wash the resin with DCM (3x).

-

-

Coupling of Standard Boc-Amino Acid:

-

In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DCC (3 equivalents) and allow to pre-activate for 10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the coupling completion using a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Protocol 2: Coupling of this compound

This protocol details the incorporation of the this compound building block.

-

Preparation: Ensure the N-terminal Boc group of the preceding amino acid on the resin has been removed and the resin has been neutralized as described in Protocol 1 (steps 2 and 3).

-

Activation and Coupling:

-

In a separate vial, dissolve this compound (2-3 equivalents), HOBt (2-3 equivalents), and a coupling reagent such as HBTU (2-3 equivalents) in a minimal amount of DMF.

-

Add DIEA (4-6 equivalents) to the solution to initiate activation.

-

Immediately add the activated solution to the resin-bound peptide.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the reaction progress using the Kaiser test.

-

Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/Thioanisole/Ethanedithiol/Anisole (90:5:3:2, v/v/v/v).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin.

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-